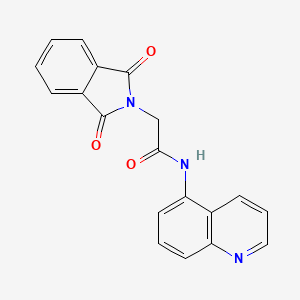

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-5-quinolinylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as α-(Acyloxy)-α-(quinolin-4-yl)acetamides and 2-(Quinolin-4-yloxy)acetamides, typically involves multi-component reactions that allow for high yields and specificity. These methods often employ one-pot processes at room temperature, highlighting efficiency and practicality in synthesizing complex molecules (Taran et al., 2014); (Pissinate et al., 2016).

Molecular Structure Analysis

Quinoline derivatives, including 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-5-quinolinylacetamide, exhibit a rich array of molecular interactions due to their complex structures. The molecular structure directly impacts the compound's reactivity and interactions, paving the way for diverse chemical reactions and potential applications (Ghosh et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leveraging their molecular structure for activity against specific targets. For example, modifications to the quinoline moiety can yield compounds with potent antitubercular properties, demonstrating the significance of chemical modifications in enhancing biological activity (K. Pissinate et al., 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives are crucial for their solubility, stability, and overall applicability in different environments. These characteristics are determined by their molecular framework, which influences their interaction with solvents and biological systems.

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interactions with biological molecules, are influenced by their structural components. For instance, the presence of the quinoline moiety and specific substitutions can enhance their biological activities, including antiviral and anticancer properties (Ghosh et al., 2008).

Aplicaciones Científicas De Investigación

Novel Synthetic Approaches

Synthesis of Novel α-(Acyloxy)-α-(quinolin-4-yl)acetamides : A study by Taran et al. (2014) demonstrated the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides using a Passerini three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This process highlights a one-pot synthetic approach at room temperature with quantitative yields, showcasing the versatility of quinoline derivatives in chemical synthesis Taran et al., 2014.

Antimicrobial and Antiviral Applications

Antitubercular Agents : Pissinate et al. (2016) discussed the potent in vitro inhibition of Mycobacterium tuberculosis growth by 2-(quinolin-4-yloxy)acetamides. This study provides insights into the chemical modifications that yield highly potent antitubercular agents with minimal toxicity to mammalian cells, indicating the potential of quinoline derivatives in treating tuberculosis Pissinate et al., 2016.

Structural and Fluorescence Studies

Structural Aspects of Amide Derivatives : Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. The study demonstrated the diverse structural behaviors of these compounds under different conditions, contributing to the understanding of their chemical and physical properties Karmakar et al., 2007.

Drug Design and Discovery

Green Approach for Drug Design : Reddy et al. (2014) reported an environmentally friendly synthesis of potential analgesic and antipyretic compounds derived from 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl). This study emphasizes the development of novel pharmaceuticals through green chemistry approaches, highlighting the potential of quinoline derivatives in medicinal chemistry Reddy et al., 2014.

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-quinolin-5-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c23-17(21-16-9-3-8-15-14(16)7-4-10-20-15)11-22-18(24)12-5-1-2-6-13(12)19(22)25/h1-10H,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLWCPLJLQQOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC4=C3C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)

![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)

![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)

![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5513634.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5513653.png)

![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)

![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)

![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)

![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)

![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)